molecular formula C6H12O2S B1660766 Methyl 5-mercaptopentanoate CAS No. 83009-94-3

Methyl 5-mercaptopentanoate

Cat. No. B1660766
CAS RN: 83009-94-3
M. Wt: 148.23 g/mol
InChI Key: QPUJGZBRSXYOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-mercaptopentanoate” is a research-use-only compound with the CAS number 83009-94-3 . It has a molecular weight of 148.22 and a molecular formula of C6H12O2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-mercaptopentanoate” such as boiling point, melting point, solubility, and stability are not specified in the available data .

Scientific Research Applications

Quantum Dot Synthesis

Methyl 5-mercaptopentanoate and similar compounds are utilized in the synthesis of quantum dots (QDs). Mercapto acids with methyl side groups, such as 5-mercaptovaleric acid (MVA), are used as capping agents in the preparation of CdTe QDs. These acids influence the growth rate, size distribution, and fluorescence properties of QDs. For instance, using branched mercapto acids with one methyl side group results in QDs with narrow size distribution and strong fluorescence, useful for applications in nanotechnology and electronics (Ma et al., 2013).

Future Directions

The future directions for research on “Methyl 5-mercaptopentanoate” could involve exploring its potential applications, studying its interactions with other compounds, and investigating its environmental impact .

properties

IUPAC Name

methyl 5-sulfanylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-8-6(7)4-2-3-5-9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUJGZBRSXYOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563300
Record name Methyl 5-sulfanylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-mercaptopentanoate

CAS RN

83009-94-3
Record name Methyl 5-sulfanylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-sulfanylpentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MSFLK Jie, O Bakare - Chemistry and physics of lipids, 1992 - Elsevier
… derivative of methyl 5-mercaptopentanoate with decanethiol. Compound 8 was prepat~ from the sulfinyl chloride derivative of decanethiol and methyl 5-mercaptopentanoate. The …
Number of citations: 1 www.sciencedirect.com
C Suarez-Pantaleon, JV Mercader… - Journal of agricultural …, 2010 - ACS Publications
… A solution of methyl 5-mercaptopentanoate (10, 1.01 g, 6.82 mmol) obtained as described by Tanaka et al. (20) Et 3 N (0.95 mL, 6.82 mmol) in anhydrous benzene (10 mL) was …
Number of citations: 37 pubs.acs.org
Y Fang, Y Li, H Liang, W Li… - Journal of Medicinal …, 2023 - ACS Publications
… Meanwhile, the intermediate methyl 5-mercaptopentanoate 5 was prepared by the reaction of the 5-bromopentanoic acid 3 with thiourea to produce S-hydrocarbyl isothiourea salt, …
Number of citations: 3 pubs.acs.org
SR Tudhope - 1987 - search.proquest.com
… Thus, methyl mercaptoacetate, methyl 3-mercaptopropionate (previously described), methyl 4-mercaptobutanoate, methyl 5-mercaptopentanoate and methyl 7-mercaptoheptanoate …
Number of citations: 4 search.proquest.com
JE Reece - 1965 - search.proquest.com
… mercaptoacid with methanol and sulfuric acid according to the method of Drummond and Gibson (15)» However, methyl 4-mercaptobutanoate and methyl 5-mercaptopentanoate …
Number of citations: 2 search.proquest.com
CJ Moody, RJ Taylor - Tetrahedron, 1990 - Elsevier
Treatment of diazo mercaptans with rhodium(ll) acetate gives six- and seven-membered sulphur heterocycles; diazo sulphides give cyclic sulphonium ylides, which are isolable, or …
Number of citations: 64 www.sciencedirect.com

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